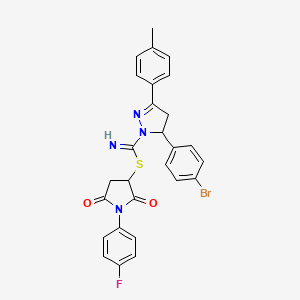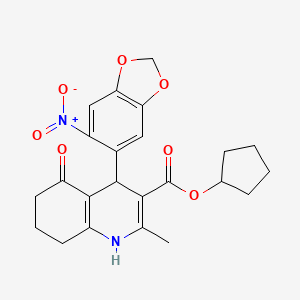
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as IQ-1S, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. Since then, IQ-1S has been shown to have a range of other biological effects, making it a promising candidate for further research and development.
作用机制
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of the pathway. This binding prevents the interaction between Dvl and the Wnt receptor complex, thereby blocking the activation of the pathway. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have other biological effects, including inhibition of the NF-κB pathway and activation of the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects, including inhibition of the production of pro-inflammatory cytokines and chemokines. In animal models, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects, including protection against ischemic brain injury and traumatic brain injury.
实验室实验的优点和局限性
One advantage of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for use in different experimental settings. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have a high degree of selectivity for the Wnt/β-catenin pathway, which reduces the risk of off-target effects. However, one limitation of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide is that it has relatively low potency compared to other Wnt inhibitors, which may limit its effectiveness in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway, which could have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, there is interest in exploring the potential of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, there is interest in exploring the potential of N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness in the treatment of cancer.
合成方法
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide can be synthesized using a number of different methods, including microwave-assisted synthesis, one-pot synthesis, and solid-phase synthesis. One common method involves the reaction of 2-chloronicotinic acid with isobutylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then coupled with 4-chloroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide.
科学研究应用
N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been studied extensively in the field of cancer research, where it has shown promise as a potential therapeutic agent for a range of different cancer types. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-isobutyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a range of different diseases.
属性
IUPAC Name |
N-(2-methylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13(2)12-21-19(23)15-11-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBHPJMZPALJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5102911.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)
![2-[(2-hydroxybenzoyl)amino]ethyl 4-pyridinylcarbamate](/img/structure/B5102951.png)
![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)

![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5102967.png)
![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)

![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)